molecular formula C23H23N3O3 B1684360 3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide CAS No. 208260-29-1

3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide

Cat. No. B1684360
M. Wt: 389.4 g/mol
InChI Key: PYEFPDQFAZNXLI-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its synonyms, and its structural formula.



Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its reactivity with other compounds, and its stability under various conditions.


Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis of various derivatives, including 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide, reported their potential as central nervous system agents. The research investigated the synthesis, structural characterization, and biological evaluation, highlighting their possible use in treating conditions like depression (Martin et al., 1981).

Gastrointestinal Prokinetic Activity

Another study synthesized N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide. This research focused on their gastrointestinal prokinetic and antiemetic activities, identifying them as potential agents for gastrointestinal disorders (Sakaguchi et al., 1992).

Selenoxanthones Synthesis

The synthesis of Selenoxanthones via directed metalations in benzamide derivatives, including compounds similar to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide, was explored in a study. This research contributes to the understanding of chemical reactions and potential applications in various fields, including material science and pharmacology (Brennan et al., 2003).

Anticonvulsant Screening

A study focusing on the anticonvulsant properties of N-(substituted)-4-aminobenzamides, closely related to the compound , was conducted. This research offers insights into the potential use of these compounds in treating epilepsy and seizures (Afolabi & Okolie, 2013).

Synthesis and Biological Activities of Alkoxy Benzamide Derivatives

Research was conducted on the synthesis of alkoxy benzamide derivatives, which include structures similar to 3-(Dimethylamino)-N-(3-(4-Hydroxybenzamido)-4-Methylphenyl) Benzamide. This study highlighted their potential anti-tuberculosis activity, indicating a possible application in the field of infectious diseases (Bhalodiya et al., 2021).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and possible modifications that could be made to the compound to enhance its properties.


I hope this general guide is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFPDQFAZNXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274478
Record name ZM 336372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide

CAS RN

208260-29-1
Record name N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM 336372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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